molecular formula C12H19ClN4O3 B11830290 tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate

tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate

Cat. No.: B11830290
M. Wt: 302.76 g/mol
InChI Key: LLSQLRMYOIWUJX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethanol in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can be compared with other pyrimidine-based compounds, such as:

Properties

Molecular Formula

C12H19ClN4O3

Molecular Weight

302.76 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-6-chloropyrimidin-5-yl)oxyethyl]-N-methylcarbamate

InChI

InChI=1S/C12H19ClN4O3/c1-12(2,3)20-11(18)17(4)5-6-19-8-9(13)15-7-16-10(8)14/h7H,5-6H2,1-4H3,(H2,14,15,16)

InChI Key

LLSQLRMYOIWUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=C(N=CN=C1Cl)N

Origin of Product

United States

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